(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 88991-46-2
VCID: VC7281774
InChI: InChI=1S/C14H9NO2S/c16-14-12(8-10-6-7-18-9-10)15-13(17-14)11-4-2-1-3-5-11/h1-9H/b12-8-
SMILES: C1=CC=C(C=C1)C2=NC(=CC3=CSC=C3)C(=O)O2
Molecular Formula: C14H9NO2S
Molecular Weight: 255.29

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one

CAS No.: 88991-46-2

Cat. No.: VC7281774

Molecular Formula: C14H9NO2S

Molecular Weight: 255.29

* For research use only. Not for human or veterinary use.

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one - 88991-46-2

Specification

CAS No. 88991-46-2
Molecular Formula C14H9NO2S
Molecular Weight 255.29
IUPAC Name (4Z)-2-phenyl-4-(thiophen-3-ylmethylidene)-1,3-oxazol-5-one
Standard InChI InChI=1S/C14H9NO2S/c16-14-12(8-10-6-7-18-9-10)15-13(17-14)11-4-2-1-3-5-11/h1-9H/b12-8-
Standard InChI Key VJRCBZGNLMQBNZ-WQLSENKSSA-N
SMILES C1=CC=C(C=C1)C2=NC(=CC3=CSC=C3)C(=O)O2

Introduction

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is a compound belonging to the oxazolone class, which is characterized by its specific stereochemistry and functional groups. The compound's structure includes a phenyl group and a thiophen-3-ylmethylene moiety attached to an oxazolone ring. This article aims to provide an in-depth analysis of this compound, including its chemical properties, synthesis methods, and potential applications.

Synthesis Methods

The synthesis of oxazolone derivatives typically involves condensation reactions between appropriate aldehydes and oxazolone precursors. For (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one, the synthesis would likely involve the reaction of thiophene-3-carbaldehyde with a 2-phenyloxazolone derivative under conditions that favor the formation of the Z isomer.

Potential Applications

Oxazolone derivatives have been explored for various biological activities, including antimicrobial and antioxidant properties. While specific data on (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is limited, related compounds have shown promise in these areas.

Structural Insights

CompoundMolecular FormulaMolecular WeightStereochemistry
(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-oneC14H9NO2S~255 g/molZ
(E)-2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-oneC14H9NO2S255.29 g/molE

Biological Activities

  • Antimicrobial Activity: Thiophene-linked compounds have shown potential as antimicrobial agents .

  • Antioxidant Activity: Oxazolone derivatives may exhibit antioxidant properties, although specific studies on (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one are lacking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator